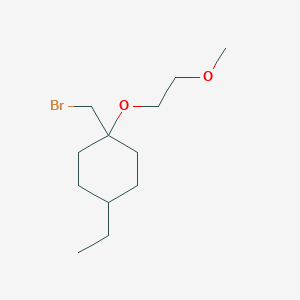

1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane is an organic compound with the molecular formula C11H21BrO2. This compound is characterized by a bromomethyl group attached to a cyclohexane ring, which also bears an ethyl group and a 2-methoxyethoxy substituent. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-ethyl-1-(2-methoxyethoxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, solvent, and concentration of reagents, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary amines. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Nucleophilic Substitution: Products include 1-(hydroxymethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane and 1-(aminomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane.

Oxidation: Products include 1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexanol and 1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexanone.

Reduction: The major product is 1-methyl-4-ethyl-1-(2-methoxyethoxy)cyclohexane.

Scientific Research Applications

1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the cyclohexane ring and ethyl group.

1-Bromo-3,6-dioxaheptane: Contains a similar ether linkage but has a different carbon backbone.

2-Bromoethyl methoxymethyl ether: Similar functional groups but different overall structure.

Uniqueness

1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane is unique due to its combination of a cyclohexane ring, bromomethyl group, ethyl group, and 2-methoxyethoxy substituent. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.

Biological Activity

1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane is an organic compound characterized by its complex structure, which includes a bromomethyl group, an ethyl group, and a methoxyethoxy group attached to a cyclohexane ring. The molecular formula is C13H19BrO2 with a molecular weight of approximately 279.21 g/mol. This compound has garnered interest due to its potential biological activity and applications in organic synthesis.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, compounds with similar structures have been investigated for their pharmacological properties. The unique functional groups present in this compound suggest potential interactions with various biological targets.

Potential Biological Investigations

Possible areas of investigation include:

- Antimicrobial Activity : Compounds with bromomethyl groups have been studied for their ability to inhibit bacterial growth.

- Anticancer Properties : Similar compounds have shown promise in inhibiting tumor cell proliferation.

- Neuropharmacological Effects : The methoxyethoxy group may influence central nervous system activity.

Case Studies and Research Findings

While specific studies on this compound are sparse, related compounds have provided insights into potential biological activities:

- Antimicrobial Studies : A study on brominated compounds indicated that they exhibited significant antimicrobial activity against various pathogens. For instance, analogs showed inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations .

- Anticancer Activity : Research on structurally similar cyclohexane derivatives demonstrated cytotoxic effects against cancer cell lines. For example, derivatives with similar functional groups were tested against breast cancer cells and showed promising results in reducing cell viability .

- Neuropharmacological Effects : Compounds with methoxy groups have been linked to modulation of neurotransmitter systems, suggesting that this compound could influence neurochemical pathways .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Bromomethyl)-3-methylcyclohexane | Lacks methoxyethoxy group | Simpler structure |

| 1-(Bromomethyl)-3-(2-propoxyethoxy)cyclohexane | Contains propoxyethoxy instead | Different ether functionality |

| 1-(Bromomethyl)-3-(2-methoxyethoxy)cyclohexane | Similar structure but with methoxy instead | Variation in ether chain length |

The uniqueness of this compound lies in its combination of functional groups that allow for diverse reactivity patterns not found in simpler analogs.

Properties

Molecular Formula |

C12H23BrO2 |

|---|---|

Molecular Weight |

279.21 g/mol |

IUPAC Name |

1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane |

InChI |

InChI=1S/C12H23BrO2/c1-3-11-4-6-12(10-13,7-5-11)15-9-8-14-2/h11H,3-10H2,1-2H3 |

InChI Key |

NBRGXZUZHSVIBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(CBr)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.